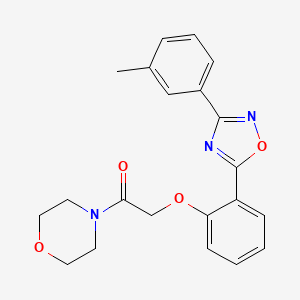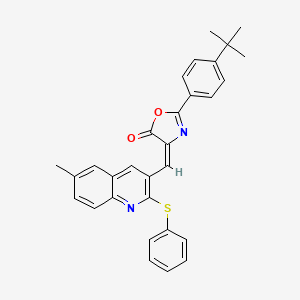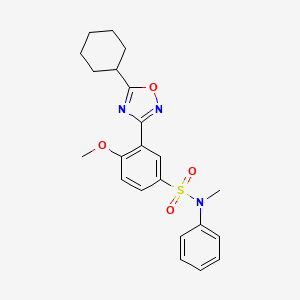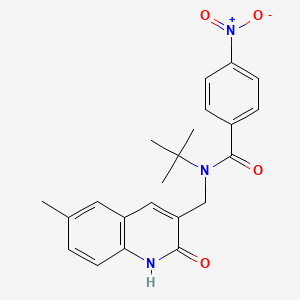
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide, also known as S-3-PPP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide acts as a dopamine reuptake inhibitor and dopamine release enhancer. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This compound also stimulates the release of dopamine from presynaptic neurons by interacting with the vesicular monoamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the dopamine system. This compound has been shown to increase dopamine levels in the striatum, a brain region that is involved in motor control and reward processing. This effect is thought to underlie its potential therapeutic applications in Parkinson's disease and addiction. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, although the underlying mechanisms are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide is its selectivity for the dopamine transporter, which makes it a useful tool compound for studying the role of dopamine in behavior and addiction. However, one limitation is its relatively low potency compared to other dopamine modulators, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide. One area of interest is the development of more potent and selective dopamine modulators based on the structure of this compound. Another area of interest is the investigation of the underlying mechanisms of this compound's anxiolytic and antidepressant-like effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans, which could lead to its potential use as a therapeutic agent in the future.
Synthesemethoden
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide can be synthesized via a multistep process starting from commercially available materials. The synthesis begins with the reaction of 4-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This intermediate is then reacted with piperidine and sodium hydride to form the piperidine amide. The final step involves the reaction of the piperidine amide with propan-2-ylamine and p-toluenesulfonic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate dopamine release and uptake, which makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders. In pharmacology, this compound has been investigated for its potential use as a tool compound for studying the role of dopamine in behavior and addiction. In medicinal chemistry, this compound has been explored as a lead compound for the development of novel dopamine modulators.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-19(2)26(21,22)16-8-11(4-6-14(16)23-3)17(20)18-12-5-7-13-15(9-12)25-10-24-13/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYFTCAWOZIESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

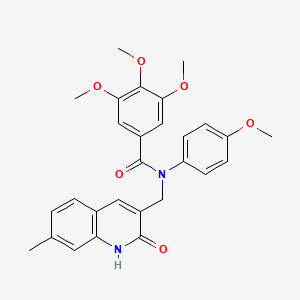
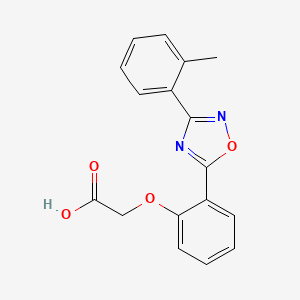
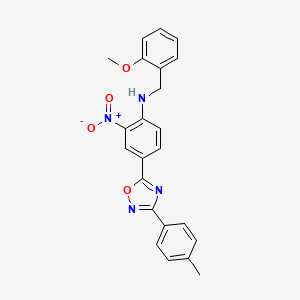
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
